molecular formula C17H30O B14217966 Heptadec-6-ynal CAS No. 823785-48-4

Heptadec-6-ynal

Cat. No.: B14217966
CAS No.: 823785-48-4
M. Wt: 250.4 g/mol
InChI Key: AXSLRNPYJJTKSC-UHFFFAOYSA-N
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Description

Heptadec-6-ynal is a 17-carbon aliphatic aldehyde characterized by a terminal aldehyde group and a triple bond at the sixth position. Its IUPAC name is heptadec-6-yn-1-al (C₁₇H₃₀O; molecular weight: 250.43 g/mol). While direct synthesis or application data for this compound are absent in the provided evidence, its structural features align with unsaturated aldehydes discussed in the literature, such as undec-10-enal (C₁₁H₂₀O) and dodec-2-enal (C₁₂H₂₂O) . Long-chain aldehydes with unsaturated bonds are critical intermediates in organic synthesis, fragrances, and bioactive molecule development.

Properties

CAS No.

823785-48-4

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

heptadec-6-ynal

InChI

InChI=1S/C17H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h17H,2-10,13-16H2,1H3

InChI Key

AXSLRNPYJJTKSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptadec-6-ynal can be synthesized through various methods. One common approach involves the use of N-heterocyclic carbene-catalyzed annulation of ynals with amidines. This method allows for the construction of pyrimidin-4-ones under mild conditions and features a broad substrate scope . Another method involves the oxidative strategy to catalytically generate ynal-derived acyl azolium intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Heptadec-6-ynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The triple bond can be reduced to form alkanes or alkenes.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products Formed

    Oxidation: Heptadec-6-ynoic acid.

    Reduction: Heptadecane or heptadec-6-ene.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Heptadec-6-ynal has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptadec-6-ynal involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The triple bond also allows for interactions with enzymes and other molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Aldehydes

Compound Molecular Formula Molecular Weight (g/mol) Unsaturation Type Position of Unsaturation Key Properties/Applications
This compound C₁₇H₃₀O 250.43 Triple bond (yne) 6 Hypothesized use in polymer precursors or fragrance synthesis due to alkyne reactivity
Undec-10-enal C₁₁H₂₀O 168.28 Double bond (ene) 10 Used in perfumery; imparts citrus-like odor
Dodec-2-enal C₁₂H₂₂O 182.30 Double bond (ene) 2 Conjugated enal; participates in Diels-Alder reactions
Phenylpropanal C₉H₁₀O 134.18 Aromatic ring N/A Flavoring agent; precursor to pharmaceuticals

Key Findings:

Chain Length and Physical Properties: this compound’s longer carbon chain (C17) suggests higher hydrophobicity and boiling point (~300°C estimated) compared to shorter analogs like undec-10-enal (boiling point: 235°C) . Increased chain length may reduce solubility in polar solvents, necessitating nonpolar solvents for reactions.

Reactivity Differences: The triple bond in this compound confers distinct reactivity, such as susceptibility to alkyne-specific reactions (e.g., Sonogashira coupling or cycloadditions) . In contrast, enals like undec-10-enal undergo electrophilic additions (e.g., hydrogenation to alcohols) or oxidation to carboxylic acids. Conjugated enals (e.g., dodec-2-enal) exhibit enhanced stability and participation in cycloaddition reactions due to resonance stabilization .

Purification of long-chain ynals may involve column chromatography, as demonstrated for related compounds in and .

Applications: While undec-10-enal and phenylpropanal are commercially used in fragrances, this compound’s applications remain speculative. Its alkyne group could make it valuable in click chemistry or as a monomer for conductive polymers.

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